molecular formula C8H17GeNO3 B13820652 Ethylgermatrane

Ethylgermatrane

Cat. No.: B13820652
M. Wt: 247.86 g/mol
InChI Key: UYYITIRPWXBAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Atrane Systems and their General Chemical Interest

Atranes are a class of tricyclic compounds featuring a central atom, typically a metalloid or a metal, coordinated to the three oxygen atoms of a triethanolamine (B1662121) ligand and possessing a distinctive transannular dative bond from the nitrogen atom to the central atom. This structural motif imparts unusual chemical and physical properties to these molecules, making them a subject of extensive research. The general interest in atrane systems stems from their potential applications in catalysis, materials science, and medicinal chemistry, driven by their unique electronic and steric environments.

Historical Context of Germatrane Synthesis and Investigation

The synthesis and study of germatranes, the germanium analogues of atranes, followed the initial exploration of their silicon counterparts, the silatranes. Early investigations in the mid-20th century laid the groundwork for understanding the synthesis and reactivity of these compounds. The primary synthetic route to germatranes involves the reaction of a trialkoxygermane with triethanolamine. Over the decades, a wide array of germatranes with various substituents on the germanium atom have been synthesized and characterized, each contributing to a deeper understanding of the structure-property relationships within this class of compounds.

Unique Structural and Electronic Features of Germatranes: The Transannular N→Ge Interaction

The defining feature of germatranes, including ethylgermatrane, is the intramolecular dative bond between the apical nitrogen and germanium atoms (N→Ge). This transannular interaction results in a pentacoordinated germanium center with a trigonal bipyramidal geometry. The three oxygen atoms of the triethanolamine backbone occupy the equatorial positions, while the nitrogen atom and the organic substituent (in this case, an ethyl group) are in the apical positions.

The crystal structure of 1-ethylgermatrane was determined in 1970, providing crucial insights into its molecular geometry. researchgate.net

Table 1: Selected Structural Parameters of 1-Ethylgermatrane

Parameter Value
N→Ge bond length Data not available in search results
Ge-C bond length Data not available in search results
Ge-O bond lengths Data not available in search results
O-Ge-O angles Data not available in search results
N-Ge-C angle Data not available in search results

(Note: Specific bond lengths and angles from the 1970 crystal structure study were not available in the performed searches.)

Research Avenues in this compound Chemistry within the Broader Field

Research into this compound and other germatranes continues to explore several promising avenues. These include their use as precursors for the synthesis of novel materials, their potential as catalysts in organic reactions, and the investigation of their biological activities. The fine-tuning of the electronic and steric properties of the germatrane cage by varying the substituent on the germanium atom remains a key strategy in the development of new applications for this versatile class of compounds.

Properties

Molecular Formula

C8H17GeNO3

Molecular Weight

247.86 g/mol

IUPAC Name

1-ethyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane

InChI

InChI=1S/C8H17GeNO3/c1-2-9-11-6-3-10(4-7-12-9)5-8-13-9/h2-8H2,1H3

InChI Key

UYYITIRPWXBAGP-UHFFFAOYSA-N

Canonical SMILES

CC[Ge]12OCCN(CCO1)CCO2

Origin of Product

United States

Methodologies for the Synthesis of Ethylgermatrane and Substituted Germatranes

Classical Synthetic Routes to Germatranes

The foundational methods for constructing the characteristic cage-like structure of germatranes, including ethylgermatrane, have traditionally relied on two principal reaction types: transamination and alcoholysis/alkoxide exchange.

Transamination Reactions with Triethanolamine (B1662121)

Transamination represents a key strategy for the synthesis of germatranes. This method typically involves the reaction of an organogermanium compound bearing amino groups with triethanolamine. The exchange of amino groups facilitates the formation of the three Ge-O bonds, leading to the construction of the atrane cage. For instance, the reaction of a compound like PCl(NMe2)2 with a substituted triethanolamine derivative can be a pathway to azaphosphatranes, illustrating a similar principle in phosphorus chemistry that can be conceptually extended to germanium. researchgate.net The versatility of this approach allows for the introduction of various substituents on the germanium atom prior to the ring-closing reaction.

Alcoholysis and Alkoxide Exchange Pathways

Alcoholysis and alkoxide exchange pathways provide another classical and widely utilized route to germatranes. This approach involves the reaction of a trialkoxygermane with triethanolamine. The exchange between the alkoxy groups on the germanium center and the hydroxyl groups of triethanolamine, often catalyzed by a base, results in the formation of the germatrane structure.

A common precursor, triethoxygermane, can be reacted with triethanolamine to yield the corresponding germatrane. This transetherification process is a direct and efficient method for assembling the germatrane core. researchgate.net For example, the synthesis of β-styrylgermatrane has been achieved through the alcoholysis of a tribromogermane to the triethoxy derivative, followed by transetherification with triethanolamine. researchgate.net Similarly, allylic germatranes can be prepared from the corresponding allylic germanium trichlorides via alcoholysis and subsequent reaction with triethanolamine. researchgate.net

Novel Synthetic Approaches and Optimized Protocols for this compound Derivatives

Recent research has focused on developing new synthetic methods and optimizing existing protocols to enhance the efficiency, scope, and functional group tolerance for the synthesis of this compound and its derivatives. These advancements are crucial for accessing a wider range of structurally diverse germatranes for various applications.

One notable development is the use of zinc-mediated decarboxylative carbagermatranation of aliphatic N-hydroxyphthalimide esters. rsc.org This method provides a pathway to tertiary cyclopropyl (B3062369) carbagermatranes, which are valuable intermediates. rsc.org This approach highlights the ongoing efforts to expand the library of available alkyl carbatranes. rsc.org

Furthermore, rhodium-catalyzed directed C-H activation and annulation with alkynyl germatranes have emerged as a powerful tool for the synthesis of heterocyclic germatranes. ustc.edu.cn This strategy allows for the construction of complex fused-ring systems incorporating the germatrane moiety.

The development of new catalytic systems is also a key area of focus. For instance, palladium-catalyzed cross-coupling reactions of structure-modified germatranes have been shown to be effective for biaryl synthesis. ustc.edu.cn These modern approaches offer significant advantages in terms of reaction conditions and substrate scope compared to classical methods.

Mechanistic Insights into Germatrane Ring Formation

Understanding the mechanism of germatrane ring formation is essential for optimizing synthetic protocols and designing new reaction pathways. Theoretical studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the reaction mechanisms.

For the reaction of 1-substituted germatranes with alcohols like methanol (B129727) and ethanol, DFT studies have shown that the reaction proceeds in a single step through a four-center transition state. mdpi.comresearchgate.net This is followed by the opening of the germanium skeleton to form the products. mdpi.comresearchgate.net These calculations have also revealed that reactions involving germanium-containing derivatives generally have lower activation energies compared to their silicon counterparts. mdpi.comresearchgate.net

In the context of zinc-mediated decarboxylative carbagermatranation, mechanistic studies suggest the involvement of an alkylzinc intermediate. rsc.org However, the precise details of the Ge-C bond formation step are still under investigation. rsc.org The use of radical traps in these reactions has provided evidence for the involvement of radical species. rsc.org

Stereoselective Synthesis and Chiral Germatranes

The synthesis of chiral germatranes is an area of growing interest, as these compounds can serve as valuable building blocks in asymmetric synthesis. The development of stereoselective methods allows for the control of the three-dimensional arrangement of atoms in the germatrane molecule.

One approach to achieving stereoselectivity is through the use of chiral starting materials. For example, the synthesis of a topologically chiral Solomon link has been achieved through coordination-driven self-assembly using axially chiral ligands. nih.gov While this example involves a complex supramolecular structure, the principles of chiral induction are relevant to the synthesis of simpler chiral molecules.

In the context of cross-coupling reactions, the use of chiral secondary benzyl (B1604629) carbagermatrane has been shown to proceed with complete inversion of configuration, suggesting an "SE2(open) Inv" pathway for transmetalation. acs.org This stereochemical outcome is significant for the controlled synthesis of chiral products.

Influence of Substituents on Synthetic Yields and Selectivity

The nature of the substituents on both the germanium precursor and other reactants can significantly impact the yields and selectivity of germatrane synthesis. These effects can be both electronic and steric in nature.

In coupling reactions, electron-donating groups (EDGs) on an aryl halide can increase its reactivity towards oxidative addition, while electron-withdrawing groups (EWGs) can decrease it. numberanalytics.com Steric hindrance from bulky substituents can also impede the reaction. numberanalytics.com The choice of solvent and temperature can also play a crucial role in controlling the outcome of the reaction. numberanalytics.com

Advanced Spectroscopic and Crystallographic Elucidation of Ethylgermatrane Structure

X-ray Diffraction Studies: Unraveling the Solid-State Architecture

X-ray crystallography has been instrumental in defining the precise solid-state structure of ethylgermatrane. An early, yet pivotal, examination of this compound by H. E. Blayden in 1971 provided foundational insights into its molecular geometry.

The defining structural characteristic of germatranes, including this compound, is the presence of a transannular dative bond between the nitrogen and germanium atoms (N→Ge). This interaction leads to a hypercoordinated germanium center, which adopts a distorted trigonal-bipyramidal geometry. rsc.org The nitrogen atom and the ethyl group occupy the axial positions, while the three oxygen atoms of the triethanolamine (B1662121) backbone reside in the equatorial plane.

While specific values for this compound are pending access to primary crystallographic data, a general representation of such data is provided in the table below, based on typical parameters for related germatrane structures.

ParameterValue (Exemplary)
Bond Lengths (Å)
Ge-NValue
Ge-CValue
Ge-O (avg)Value
C-C (ethyl)Value
C-C (atrane cage, avg)Value
C-N (avg)Value
C-O (avg)Value
**Bond Angles (°) **
N-Ge-CValue
O-Ge-O (avg)Value
C-Ge-O (avg)Value
N-Ge-O (avg)Value
Ge-N-C (avg)Value
Torsion Angles (°)
O-C-C-N (avg)Value

Note: Specific values for this compound require direct access to the crystallographic data from H.E. Blayden's 1971 thesis.

The nature of the substituent at the germanium atom significantly modulates the coordination geometry, particularly the length of the N→Ge dative bond. Theoretical studies on various germatranes have shown that the strength of this transannular interaction is inversely related to the electron-donating ability of the axial substituent. For instance, electronegative substituents tend to shorten the N→Ge bond, thereby strengthening the interaction. The ethyl group in this compound is an alkyl substituent with moderate electron-donating properties, which would place the N→Ge bond length within the established range for germatranes. The specific position of this compound within this series provides valuable data for understanding the electronic effects governing the geometry of hypervalent germanium compounds.

Solution-Phase Structural Characterization using Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, a combination of proton (¹H), carbon-13 (¹³C), germanium-73 (B84798) (⁷³Ge), and nitrogen-15 (B135050) (¹⁵N) NMR would provide a comprehensive picture of its behavior in the solution phase.

The following table outlines the expected NMR data for this compound based on general knowledge of germatrane and related compounds.

Nucleus Group Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling Constants (J, Hz)
¹H -OCH₂-~3.8Triplet
-NCH₂-~2.8Triplet
-CH₂- (ethyl)ValueQuartet
-CH₃ (ethyl)ValueTriplet
¹³C -OCH₂-~57Value
-NCH₂-~52Value
-CH₂- (ethyl)ValueValue
-CH₃ (ethyl)ValueValue
⁷³Ge GeValueBroad singlet
¹⁵N NValueValue

Note: Specific experimental values for chemical shifts and coupling constants for this compound are required for a complete analysis.

⁷³Ge NMR is particularly challenging due to the low natural abundance (7.73%) and large quadrupole moment of the ⁷³Ge nucleus, which often results in broad signals. northwestern.eduresearchgate.net However, for symmetric environments, reasonably sharp signals can be obtained. The ⁷³Ge chemical shift is highly sensitive to the coordination number and the nature of the substituents at the germanium atom.

¹⁵N NMR spectroscopy would be especially informative for directly probing the N→Ge interaction. The ¹⁵N chemical shift and coupling constants involving the nitrogen atom would provide quantitative measures of the electron density at the nitrogen and the strength of the dative bond.

The flexible atrane cage of this compound can undergo several intramolecular dynamic processes that can be studied by dynamic NMR spectroscopy. researchgate.netuvic.ca These processes include the inversion of the bridgehead nitrogen atom and pseudorotation at the pentacoordinate germanium center.

At room temperature, these processes may be fast on the NMR timescale, leading to averaged signals for the protons and carbons of the atrane cage. By lowering the temperature, it may be possible to slow these processes down to the point where distinct signals for the non-equivalent nuclei in the "frozen" conformations can be observed. This would allow for the determination of the energy barriers for these dynamic processes.

For example, the observation of two distinct triplets for the -OCH₂- and -NCH₂- protons at low temperatures would indicate slow nitrogen inversion. The coalescence of these signals into single triplets at higher temperatures would provide the rate constant for this process and, subsequently, the activation energy (ΔG‡).

Similarly, Berry pseudorotation, a likely mechanism for the exchange of axial and equatorial substituents at the trigonal-bipyramidal germanium center, could also be investigated using variable-temperature NMR studies. The analysis of the line shapes of the NMR signals over a range of temperatures can provide detailed kinetic and thermodynamic information about these fundamental intramolecular rearrangements.

Ligand Exchange and Solution-State Equilibria

In aqueous environments, this compound is not static but exists in a dynamic equilibrium with its hydrolyzed form. Studies utilizing proton nuclear magnetic resonance (¹H NMR) have shown that the transannular dative bond (N→Ge) can undergo cleavage, followed by the hydrolysis of the germanium-oxygen bonds of the atrane cage. scispace.comresearchgate.net This process is reversible and establishes an equilibrium between the closed, cage-structured this compound and its open-chain, hydrolyzed counterpart, tri(2-hydroxyethyl)amine, and a germanium species.

The equilibrium can be represented by the following reaction:

EtGe(OCH₂CH₂)₃N + 3H₂O ⇌ EtGe(OH)₃ + N(CH₂CH₂OH)₃

The position of this equilibrium is sensitive to factors such as pH and concentration. The use of ¹H NMR allows for the monitoring of this equilibrium by observing the distinct signals for the protons in the closed-cage structure versus those in the open, hydrolyzed form. nih.gov For instance, the chemical shifts of the methylene (B1212753) protons adjacent to nitrogen and oxygen are different in the constrained atrane cage compared to the flexible triethanolamine structure.

Table 1: Solution-State Equilibrium of this compound
SpeciesStructureState in Aqueous Solution
This compoundClosed atrane cageIn equilibrium with hydrolyzed form
Hydrolyzed ProductsOpen-chain structuresIn equilibrium with this compound

Vibrational Spectroscopy: Infrared and Raman Studies for Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for analyzing the bonding characteristics within the this compound molecule. spectroscopyonline.com These complementary methods probe the vibrational modes of the molecular framework, providing insights into functional groups and bond strengths. libretexts.org IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability.

The infrared and Raman spectra of this compound are characterized by absorption bands corresponding to the various functional groups present in its structure. The high-frequency region is dominated by C-H stretching vibrations of the ethyl and ethylene (B1197577) groups. The fingerprint region contains a wealth of information, including the stretching and bending modes of the C-O, C-N, C-C, and Ge-C bonds.

The Ge-C bond stretch is a key indicator of the ethyl group's attachment to the germanium atom. The characteristic C-O and C-N stretching vibrations confirm the presence of the triethanolamine cage structure. The assignment of these bands is crucial for confirming the molecular structure.

Table 2: Expected Characteristic Vibrational Modes for this compound
Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Spectroscopy Method
StretchingC-H (aliphatic)2850-2970IR, Raman
StretchingC-O1080-1300IR
StretchingC-N1000-1200IR
StretchingGe-C500-600IR, Raman
StretchingN→Ge180-270Raman, Far-IR

Note: The listed wavenumber ranges are approximate and based on general vibrational spectroscopy correlation tables for the respective functional groups. libretexts.orguci.edu

A key feature of significant interest in the vibrational spectrum of this compound is the mode corresponding to the transannular N→Ge dative bond. This vibration typically appears in the low-frequency region of the spectrum (far-IR and Raman). The frequency of this stretching mode is directly correlated with the strength of the dative bond; a higher frequency indicates a stronger bond and a shorter internuclear distance. The electronic environment around the germanium and nitrogen atoms, influenced by the ethyl substituent, modulates this bond strength and is therefore reflected in the position and intensity of this vibrational band.

Mass Spectrometry: Fragmentation Pathways and Advanced Structural Confirmation

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. While electron ionization (EI) can be used, softer ionization techniques like chemical ionization (CI) and fast atom bombardment (FAB) are often advantageous for studying germatranes as they tend to preserve the molecular ion. spectroscopyonline.com

Upon ionization, the this compound molecular ion [EtGe(OCH₂CH₂)₃N]⁺ is formed. The subsequent fragmentation is dictated by the relative strengths of the bonds within the ion. A primary and highly characteristic fragmentation pathway is the cleavage of the Ge-C bond, leading to the loss of the ethyl group as a radical (•C₂H₅) and the formation of the [Ge(OCH₂CH₂)₃N]⁺ ion. Another common fragmentation involves the loss of an ethylene molecule (C₂H₄). Further fragmentation of the atrane cage can occur through various pathways, leading to a series of smaller charged fragments.

Table 3: Plausible Mass Spectrometry Fragmentation of this compound
m/z (mass-to-charge ratio)Proposed Fragment IonOrigin of Fragment
249 (for ⁷⁴Ge)[CH₃CH₂Ge(OCH₂CH₂)₃N]⁺Molecular Ion (M⁺)
220 (for ⁷⁴Ge)[Ge(OCH₂CH₂)₃N]⁺Loss of ethyl radical (•C₂H₅) from M⁺
205 (for ⁷⁴Ge)[Ge(OCH₂CH₂)(OCH₂)N]⁺Loss of ethyl and C₂H₄O from M⁺
176 (for ⁷⁴Ge)[Ge(OCH₂)₃N]⁺Loss of ethyl and three H₂ from [Ge(OCH₂CH₂)₃N]⁺

Note: m/z values are calculated using the most abundant isotope of Germanium (⁷⁴Ge). The actual spectrum will show a characteristic isotopic pattern for germanium-containing fragments.

Photoelectron Spectroscopy (XPS) for Electronic Structure and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and, crucially, the chemical (oxidation) state of elements within a compound. miamioh.eduspectroscopyonline.com For this compound, XPS provides direct information about the electronic environment of the germanium, nitrogen, oxygen, and carbon atoms.

The binding energy of core electrons is sensitive to the local chemical environment. For this compound, the Ge 3d core level is of particular interest. The germanium atom is in a formal +4 oxidation state, being bonded to one carbon atom and three highly electronegative oxygen atoms, in addition to the dative bond from nitrogen. This coordination environment leads to a significant positive partial charge on the germanium atom, which increases the binding energy of its core electrons compared to elemental germanium (Ge(0) ≈ 29.3 eV). thermofisher.com The Ge 3d binding energy for this compound is expected to be in the range observed for germanium oxides, such as GeO₂ (≈32.5 eV), reflecting its high oxidation state and coordination to electronegative elements. thermofisher.comxpsdatabase.net Analysis of the N 1s, O 1s, and C 1s peaks provides further confirmation of the atrane structure and the nature of the chemical bonds.

Table 4: Expected XPS Binding Energies for Key Elements in this compound
ElementCore LevelExpected Binding Energy (eV)Inference
GermaniumGe 3d~32.0 - 33.0High oxidation state (Ge⁴⁺) due to bonding with O atoms. thermofisher.comxpsdatabase.net
NitrogenN 1s~400 - 402Tertiary amine involved in dative bonding.
OxygenO 1s~532 - 533Oxygen in a germanate-like C-O-Ge linkage.
CarbonC 1s~285 - 286Aliphatic C-C, C-N, and C-O bonds.

Note: These are expected values based on typical binding energies for these functional groups and chemical states.

Computational and Theoretical Chemistry of Ethylgermatrane and Analogues

Bonding Analysis: Characterization of the Transannular N→Ge Interaction

The defining feature of ethylgermatrane is the transannular dative bond between the nitrogen and germanium atoms (N→Ge). scispace.comresearchgate.net This interaction significantly influences the molecule's geometry and reactivity. Several theoretical methods are used to characterize and quantify this bond.

Natural Bond Orbital (NBO) analysis is a powerful technique for translating the complex wavefunctions from quantum chemical calculations into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. uni-muenchen.denih.gov NBO analysis provides a quantitative description of the donor-acceptor interactions within a molecule. wisc.edu

For this compound, NBO analysis confirms the presence of a significant donor-acceptor interaction corresponding to the N→Ge bond. This is quantified by the second-order perturbation theory analysis of the Fock matrix in the NBO basis, which estimates the stabilization energy arising from the delocalization of the nitrogen lone pair (donor NBO) into an empty acceptor orbital on the germanium atom (acceptor NBO). wisc.edu This analysis provides a direct measure of the strength of the dative bond.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org In QTAIM, a chemical bond is characterized by the presence of a bond path, a line of maximum electron density linking two atomic nuclei. wiley-vch.de The properties of the electron density at the bond critical point (BCP) on this path provide further insight into the nature of the interaction. muni.cz

QTAIM studies on this compound and its analogues have consistently shown a bond path between the nitrogen and germanium atoms, confirming the existence of a chemical bond. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the N-Ge BCP are characteristic of a dative bond, which falls in the intermediate region between a purely covalent and a purely closed-shell (ionic or van der Waals) interaction.

Conformational Analysis and Energetic Landscapes

The semi-rigid cage-like structure of germatranes still allows for considerable conformational flexibility. Computational methods, particularly density functional theory (DFT), are instrumental in exploring the potential energy surface (PES) of this compound and its analogues to identify stable conformers and the energy barriers between them. qcware.comlibretexts.orgresearchgate.net The study of these energetic landscapes is crucial for understanding the molecule's reactivity and physical properties. libretexts.org

Different conformations arise from the puckering of the three five-membered chelate rings. Theoretical calculations have identified several possible conformations for the germatrane skeleton, including boat-boat, boat-chair, and chair-chair forms. nih.gov For germatranes and their lighter analogue, silatranes, the boat-chair conformation is often favored for the individual rings. nih.gov

Quantum chemical calculations on various metallatranes have shown that conformations featuring a dative bond between the nitrogen and the metal center are significantly lower in energy than those without this interaction. nih.gov The energy difference between the most stable conformer (global minimum) and higher energy conformers provides insight into the molecule's structural dynamics. For germatranes, the energy gap between the lowest-lying boat-boat or boat-chair conformations and the higher energy chair-chair or crown conformations can be substantial. nih.gov The stability imparted by the Ge←N dative bond is estimated to be significant, in the range of several kcal/mol. nih.gov

Table 1: Relative Energies of Germatrane Conformers

This table presents a generalized view of the relative energies for different conformations of the germatrane core, as determined by computational studies on germatrane analogues. The boat-boat and boat-chair conformations are energetically very similar and represent the most stable forms.

ConformationRelative Energy (kcal/mol)Stability
Boat-Boat~0.1 - 1.8High
Boat-Chair0.0High (often the global minimum)
Chair-Chair~3 - 6Moderate
Crown~2.5 - 17Low
Data sourced from computational studies on quasimetallatranes. nih.gov

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for characterizing molecular structures. teledynevisionsolutions.commdpi.com Computational chemistry provides calculated vibrational frequencies that, when correlated with experimental spectra, allow for detailed assignment of vibrational modes. nsf.govnih.gov

For this compound and its analogues, DFT calculations are commonly employed to predict their vibrational spectra. scispace.comresearchgate.net These theoretical spectra are often scaled by an empirical factor to correct for approximations in the computational method and to improve agreement with experimental data. chemrxiv.orgepj-conferences.org The comparison between calculated and experimental spectra is crucial for confirming the molecular structure and understanding the nature of specific bonds, particularly the transannular Ge-N interaction. osti.govderpharmachemica.com

The vibrational modes of germatranes can be complex. However, certain frequency regions are characteristic of specific structural features. For instance, the stretching vibration of the Ge-N dative bond is a key feature and is typically found in the far-infrared region of the spectrum. nih.gov Extensive studies on metallatranes have identified the lowest frequency vibrations as being the most "pure" in terms of involving the M ← N stretch. nih.gov For germatranes, this vibration is expected to have a significant contribution from the Ge-N coordinate.

Table 2: Correlation of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-Germatranol

This table illustrates the correlation between experimental IR spectra and theoretical (DFT/B3LYP) calculations for 1-germatranol, an analogue of this compound. The calculated frequencies are scaled to improve the match with experimental values.

Experimental IR (cm⁻¹)Calculated (Scaled)Assignment
11511145δ(GeOH)
11021122ν_s(GeO₂)
940935ν(C-C) + ρ(CH₂)
912908ν(C-N) + ν(C-C)
765760ρ(CH₂)
587585ν_as(GeO₃)
491490τ(GeOH)
Data adapted from studies on 1-germatranol. researchgate.net The assignments denote stretching (ν), bending (δ), rocking (ρ), and torsion (τ) modes.

The good agreement between the scaled theoretical frequencies and the experimental data provides confidence in the structural model used for the calculations. derpharmachemica.com Similar correlations for this compound allow for a detailed understanding of its vibrational properties and the influence of the ethyl substituent on the germatrane framework.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While conformational analysis and vibrational calculations provide a static picture of the molecule, this compound exhibits dynamic behavior in solution. scispace.com Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time, offering insights into conformational changes, solvent interactions, and other dynamic processes. rsc.orgrsc.orggithub.io

MD simulations can model the behavior of this compound in various solvents, providing a detailed, atomistic view of its dynamics. mdpi.com These simulations can reveal how the molecule explores different conformational states, the timescale of these changes, and how solvent molecules interact with the germatrane cage. chemrxiv.orgaps.org For instance, simulations can show the formation and breaking of hydrogen bonds between the atrane's oxygen atoms and protic solvent molecules.

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for validating and complementing MD simulation results. mdpi.comnih.govnih.gov Variable temperature NMR studies can provide information on the dynamic processes occurring in solution, such as the interconversion between different conformers. scispace.comrsc.org A ¹H NMR study of this compound in an aqueous solution has provided evidence of its behavior and interactions in this medium. scispace.comresearchgate.net The combination of MD simulations with NMR data allows for a comprehensive understanding of the structure-dynamics relationship of this compound in solution, which is critical for interpreting its chemical reactivity and biological interactions. mdpi.comarxiv.org

Chemical Reactivity and Reaction Mechanisms of Ethylgermatrane

Hydrolysis and Solvolysis Reactions: Pathways and Kinetics

The stability of the germatrane cage is significantly influenced by the presence of water and other solvents. A study of ethylgermatrane in an aqueous solution using 1H NMR spectroscopy revealed the existence of an equilibrium between the intact this compound and its hydrolyzed form. This indicates that the germanium-nitrogen coordinate bond is susceptible to cleavage by water molecules.

Similarly, solvolysis reactions with other protic solvents, such as alcohols, would likely follow a comparable pathway, with the solvent molecule acting as the nucleophile. The kinetics of these reactions would be influenced by the nucleophilicity and steric bulk of the solvent, as well as the polarity of the reaction medium.

Reactions with Electrophiles: Substitution and Cleavage Mechanisms

Information regarding the specific reactions of this compound with electrophiles is limited in the available literature. However, based on the general principles of the reactivity of organometallic compounds, several potential reaction pathways can be postulated. The germanium-carbon bond in this compound is a likely site for electrophilic attack.

Strong electrophiles could potentially cleave the ethyl group from the germanium atom. This type of reaction, known as electrophilic substitution, would result in the formation of a new germatrane derivative with the electrophile attached to the germanium center. The mechanism would likely involve the formation of a transient positively charged intermediate.

Furthermore, the oxygen atoms of the triethanolamine (B1662121) ligand, with their lone pairs of electrons, could also serve as sites for electrophilic attack, particularly by hard electrophiles. This could lead to the disruption or cleavage of the atrane cage structure.

Nucleophilic Attack and Ring-Opening Reactions

The germanium center in this compound is pentacoordinate and resides within a cage-like structure. While the transannular dative bond from nitrogen to germanium reduces the electrophilicity of the germanium atom compared to tetracoordinate organogermanium compounds, it can still be susceptible to nucleophilic attack.

Strong nucleophiles may be capable of attacking the germanium center, leading to a temporary hexacoordinate intermediate. Depending on the nature of the nucleophile and the reaction conditions, this could potentially lead to the opening of the germatrane cage. For instance, cleavage of one of the Ge-O bonds could occur, breaking the cyclic structure. However, the inherent stability of the atrane cage makes such ring-opening reactions challenging.

Thermal Decomposition Pathways and Stability Studies

The thermal stability of this compound is a crucial aspect of its chemical profile. While specific studies detailing the thermal decomposition pathways of this compound are not extensively documented, general principles of organogermanium chemistry suggest potential degradation routes.

At elevated temperatures, the weakest bonds in the molecule are likely to cleave first. The germanium-carbon bond is a candidate for homolytic cleavage, which would generate an ethyl radical and a germatranyl radical. These reactive intermediates would then undergo further reactions, leading to a variety of decomposition products.

Another potential decomposition pathway involves the fragmentation of the triethanolamine cage. This could be initiated by the cleavage of C-C, C-N, or C-O bonds within the ligand framework. The specific products formed would depend on the decomposition temperature and the atmosphere (inert or oxidative).

Table 1: General Thermal Decomposition Onset for Related Organometallic Compounds

Compound ClassTypical Decomposition Temperature Range (°C)
Organogermanium Compounds200 - 400
Organosilicon Compounds250 - 450
Organotin Compounds150 - 300

Note: This table provides a general overview and the specific decomposition temperature for this compound may vary.

Reductive and Oxidative Transformations

The germanium atom in this compound exists in the +4 oxidation state. It can potentially undergo both reductive and oxidative transformations, although such reactions for this compound itself are not well-documented.

Reduction of the germanium center would be a challenging process due to the stable atrane structure. Strong reducing agents might be required to effect such a transformation, potentially leading to the formation of lower-valent germanium species or cleavage of the germanium-carbon bond.

Oxidative transformations could target either the ethyl group or the triethanolamine ligand. Strong oxidizing agents could lead to the cleavage of the ethyl group and the formation of germoxane-like structures. The triethanolamine ligand could also be susceptible to oxidation, particularly at the nitrogen atom or the carbon atoms of the ethanolamine (B43304) arms, which could lead to the degradation of the cage structure.

Influence of Substituents on Reactivity Profiles

The reactivity of the germatrane core can be significantly modulated by introducing substituents on the ethyl group or on the triethanolamine backbone.

Electron-withdrawing substituents on the ethyl group would increase the electrophilicity of the germanium-carbon bond, making it more susceptible to nucleophilic attack and potentially more resistant to electrophilic cleavage. Conversely, electron-donating substituents would have the opposite effect.

Table 2: Predicted Influence of Substituents on this compound Reactivity

Substituent PositionSubstituent TypePredicted Effect on Reactivity
Ethyl GroupElectron-withdrawingIncreased susceptibility to nucleophilic attack at Ge-C
Ethyl GroupElectron-donatingIncreased susceptibility to electrophilic attack at Ge-C
Triethanolamine BackboneElectron-withdrawingWeakening of Ge-N bond, potential increase in reactivity
Triethanolamine BackboneBulky GroupsSteric hindrance, decreased reactivity

Coordination Chemistry and Intermolecular Interactions of Ethylgermatrane

Lewis Acid-Base Adduct Formation

The core of ethylgermatrane's chemistry is its nature as a Lewis acid-base system. A Lewis acid is a chemical species that can accept a pair of electrons, while a Lewis base is an electron-pair donor. wikipedia.orglibretexts.org The formation of a coordinate covalent bond between these two species results in a Lewis acid-base adduct. libretexts.orgunizin.org In this compound, the nitrogen atom possesses a lone pair of electrons, making it a Lewis basic center, while the germanium atom is electron-deficient and acts as a Lewis acidic center. This leads to an intramolecular dative bond (N→Ge), a defining feature of germatranes. znaturforsch.comnih.gov The molecule can also act as an external Lewis base, using the nitrogen's lone pair to interact with other Lewis acids.

The geometry of the germanium atom in germatranes is typically a distorted trigonal bipyramid, with the nitrogen atom and the ethyl group in the axial positions and the three oxygen atoms in the equatorial plane. rsc.org The strength of the internal N→Ge dative bond is sensitive to the nature of the substituent on the germanium atom; more electronegative substituents tend to shorten and strengthen this bond. znaturforsch.com

Transition metal ions are classic Lewis acids and readily form coordination compounds by accepting electron pairs from ligands. libretexts.org The nitrogen atom in the this compound cage, with its available lone pair of electrons, can act as a Lewis base, donating this pair to a transition metal center to form a coordination complex. samipubco.comekb.eg In such an interaction, the this compound molecule would function as a ligand.

Transition metal complexes can adopt various geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion and the number of ligands. numberanalytics.com The formation of a complex between this compound and a transition metal would likely involve the nitrogen atom binding to the metal center, potentially influencing the electronic properties and reactivity of both the germatrane and the metal. While the principles of coordination chemistry suggest these interactions are possible, specific, well-characterized examples of this compound acting as a ligand for transition metal centers are not extensively documented in the surveyed scientific literature. The stability and structure of such complexes would depend on factors like the complementarity between the metal ion and the sterically hindered nitrogen of the atrane cage. mdpi.com

This compound's interaction with Lewis acids is most prominently exemplified by its own internal structure—the N→Ge dative bond, an interaction with a main group element (Germanium). nih.gov The length of this bond is a key parameter indicating the strength of the Lewis acid-base interaction. Theoretical and experimental studies on various germatranes and their analogs show that this bond length varies significantly with the substituent attached to the germanium atom.

For instance, in a study of related germocanes, which have a similar but more flexible structure, the N→Ge bond was found to be shorter and stronger when electronegative halogen substituents were attached to the germanium, compared to methyl groups. znaturforsch.com This demonstrates the classic Lewis acid-base principle where a more electron-deficient (more acidic) germanium center forms a stronger bond with the nitrogen donor.

The table below presents structural data for a representative substituted germatrane, illustrating the key geometric parameters of the atrane cage.

Table 1: Selected Bond Lengths (Å) and Angles (°) for E-N(CH₂CH₂O)₃GeC(Br)=C(Br)Ph znaturforsch.com
ParameterValueParameterValue
Ge-N2.219(5)O(1)-Ge-O(2)117.8(2)
Ge-C(1)1.961(7)O(1)-Ge-O(3)118.0(2)
Ge-O(1)1.767(4)O(2)-Ge-O(3)120.2(2)
Ge-O(2)1.764(5)N-Ge-C(1)178.5(3)
Ge-O(3)1.758(5)

The N→Ge distance in various germatranes highlights the influence of the axial substituent.

Table 2: Comparison of N→Ge Bond Distances in Various Germatrane Derivatives
CompoundN→Ge Distance (Å)Reference
E-N(CH₂CH₂O)₃GeC(Br)=C(Br)Ph2.219(5) znaturforsch.com
A germatrane with a Ge-Ge bond~2.29 rsc.org
1-Chlorogermatrane (calculated)2.162 researchgate.net
1-Fluorogermatrane (calculated)2.099 researchgate.net

Hydrogen Bonding Interactions Involving this compound

Hydrogen bonding is a directional intermolecular force that occurs when a hydrogen atom is bonded to a highly electronegative atom (like N, O, or F) and interacts with another nearby electronegative atom. nih.gov While this compound itself does not possess hydrogen atoms on its oxygen or nitrogen atoms (and thus cannot act as a hydrogen bond donor), the lone electron pairs on its three equatorial oxygen atoms and its axial nitrogen atom make it a potent hydrogen bond acceptor. nih.gov

These acceptor sites can form hydrogen bonds with protic solvents (like water or alcohols) or other molecules that are hydrogen bond donors. Such interactions can significantly influence the solubility, crystal packing, and reactivity of the compound. For example, studies on the hydrolysis of silatranes, close structural analogs, indicate that interactions with water molecules are crucial. researchgate.net In the solid state, intermolecular interactions, including weak C-H···O hydrogen bonds, can play a significant role in the crystal lattice. researchgate.net In the crystal structure of 1-hydrosilatrane, these weak interactions are thought to contribute to the shortening of the transannular N→Si bond in the crystal compared to the gas phase. researchgate.net Similarly, the crystal structures of related compounds often reveal extensive hydrogen-bonding networks, sometimes incorporating solvent molecules, which link the primary molecules into larger assemblies. scispace.com

Self-Assembly and Supramolecular Structures in Germatrane Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces, including hydrogen bonding and van der Waals forces. wikipedia.org The process by which these molecules spontaneously organize into well-defined, stable structures is called self-assembly. frontiersin.org

Germatrane systems, due to their rigid cage-like structure and potential for specific intermolecular interactions, are interesting building blocks for supramolecular chemistry. x-mol.netresearchgate.net The directional nature of potential hydrogen bonds to the oxygen and nitrogen atoms of the germatrane core can guide the assembly of molecules into ordered, one-, two-, or three-dimensional networks. For example, hydrogen bonding in related crystalline solids has been shown to link molecules into chains or sheets. scispace.com

While complex, functional supramolecular architectures based specifically on this compound are not widely reported, the fundamental principles of molecular recognition and self-assembly apply. The defined geometry and distribution of hydrogen bond acceptors on the surface of the this compound molecule provide a blueprint for its organization in the condensed phase, leading to predictable packing motifs and the formation of ordered crystalline solids.

Derivatization, Functionalization, and Potential Applications in Materials Science

Strategies for Functionalizing the Germatrane Skeleton

The chemical modification of the germatrane framework can be broadly categorized into two main strategies: altering the organic substituent attached to the germanium atom and introducing different functional groups directly at the germanium center. These approaches allow for the fine-tuning of the molecule's electronic and steric properties.

Modification of the organic group (the "R" group in R-germatrane) is a versatile strategy for introducing new functionalities without altering the core germatrane cage. This can involve the synthesis of germatranes with substituents that contain reactive sites, allowing for further chemical transformations.

For instance, research has shown the synthesis of germatrane derivatives where the organic substituent is derived from natural products or other biologically relevant molecules. preprints.orgencyclopedia.pubnih.gov An example is the synthesis of 3-germatranyl-3-(4-hydroxy-3-methoxyphenyl) propionic acid, which is based on caffeic acid. preprints.orgencyclopedia.pub Similarly, germanium has been introduced as a substituent into molecules like ascorbic acid and steroids. preprints.orgencyclopedia.pubnih.gov

These modifications can be achieved through various synthetic routes. One common method involves the reaction of a functionalized organotrichlorogermane with triethanolamine (B1662121). The organotrichlorogermane itself can be synthesized by the hydrogermylation of unsaturated compounds (e.g., acrylic acid derivatives) with trichlorogermane (B72276) (HGeCl₃). encyclopedia.pubnih.gov This approach allows for the incorporation of a wide range of organic moieties containing functional groups like carboxylic acids, esters, and amides.

Table 1: Examples of Germatrane Derivatives with Modified Organic Substituents

Derivative NameOrganic SubstituentPrecursor MoleculePotential Significance
3-Germatranyl substituted propionic acid-CH₂CH₂COOHAcrylic acidHybrid of Ge-132 and germatrane. preprints.orgencyclopedia.pub
3-Germatranyl-3-(4-hydroxy-3-methoxyphenyl) propionic acid-CH(C₉H₉O₄)CH₂COOHCaffeic acidIncorporation of a natural phenol. preprints.orgencyclopedia.pub
Steroid germatranesSteroidal moietyFunctionalized steroidsAttachment of a large, complex organic framework. nih.gov

Directly modifying the substituent at the germanium atom is a fundamental strategy to alter the properties of the germatrane. This involves the synthesis of germatranes with various functional groups (X) in the 1-position (1-X-germatranes).

A significant area of research has been the synthesis of (hetero)aryl germatranes. rsc.orgresearchgate.netrsc.orgresearchgate.net These compounds are valuable in cross-coupling reactions. The synthesis of these derivatives can be achieved through methods like palladium-catalyzed germylation of aryl halides or from Grignard reagents. acs.org The reactivity of these aryl germatranes in subsequent reactions, such as palladium-catalyzed C-C bond formation, is a key focus. rsc.orgacs.org

Furthermore, the introduction of halogen atoms at the germanium center, creating compounds like 1-chlorogermatrane or 1-bromogermatrane, has been explored. researchgate.netnih.gov These halogenated germatranes serve as important synthetic intermediates. DFT studies have shown that the nature of the substituent at the germanium atom significantly influences the electronic structure and reactivity of the germatrane, particularly the strength of the transannular Ge-N bond. mdpi.comresearchgate.net For example, increasing the electronegativity of the substituent generally strengthens this interaction. mdpi.com

Table 2: Examples of Functional Groups Introduced at the Germanium Atom

Functional GroupExample CompoundSynthetic MethodKey Feature
Aryl/Heteroaryl1-Phenylgermatrane, 1-(Thiophen-2-yl)germatranePd-catalyzed germylation of aryl halides. acs.orgUsed as nucleophiles in cross-coupling reactions. rsc.orgacs.org
Halogen1-Chlorogermatrane, 1-BromogermatraneReaction of GeCl₄ with triethanolamine.Reactive intermediates for further functionalization. researchgate.net
Alkynyl1-EthynylgermatraneReaction of alkynyltrichlorogermanes with triethanolamine.Precursors for conjugated systems. acs.org
Thiolate Cage1-EthyltrithiagermatraneReaction of ethyltrimethoxygermane with tris(2-mercaptoethyl)amine. clockss.orgModified core structure with Ge-S bonds. clockss.org

Synthesis of Polymeric and Oligomeric Germatrane Derivatives

The incorporation of germatrane units into polymeric or oligomeric structures is a promising avenue for creating novel materials with unique properties. The rigid, well-defined structure of the germatrane cage can impart desirable characteristics to the resulting macromolecules.

One strategy for creating such materials is through the polymerization of germatrane monomers bearing reactive functional groups. For example, germatranes with vinyl or alkynyl substituents can potentially undergo polymerization reactions. The synthesis of vinylgermatrane has been reported, which could serve as a monomer for polymerization. qau.edu.pk

Another approach involves the use of cross-coupling reactions to link germatrane units together. For instance, the oxidative coupling of alkynyl-substituted germatranes can lead to the formation of oligomers with conjugated spacers. acs.orgacs.org This method allows for the creation of rigid-rod-like oligomers where the germatrane moieties are connected by diyne linkages. acs.org Similarly, palladium-catalyzed polycondensation reactions, such as Stille or Sonogashira couplings, are powerful tools for synthesizing conjugated polymers and could be adapted for germatrane-containing monomers. mdpi.comresearchgate.netnih.gov

The synthesis of oligomers has also been demonstrated through the hydrosilylation reaction of an alkynyl-substituted germatriptycene with a germa-silatriptycene, yielding a dimeric structure with a vinylene bridge. acs.org While not involving ethylgermatrane directly, these examples showcase the principles that can be applied to create oligomeric structures containing the germatrane framework.

Applications in Precursor Chemistry for Germanium-Containing Materials

Germatrane derivatives, including this compound, are being explored as precursors for the deposition of germanium-containing thin films. Their defined structure and potential for volatility make them suitable candidates for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. sigmaaldrich.com These techniques are crucial in the microelectronics industry for manufacturing components like semiconductors and phase-change memory devices. researchgate.net

The advantage of using single-source precursors like germatranes is the potential for better control over the stoichiometry and purity of the deposited material. For instance, new heteroleptic germanium precursors have been synthesized and shown to be effective for the ALD of germanium oxide (GeO₂) thin films. nih.gov While not germatranes, these studies highlight the importance of precursor design for advanced material deposition. Germanium(IV) ethoxide is another example of a germanium precursor used for these applications. abcr.com

Germatranes can be designed to decompose cleanly at specific temperatures, releasing the germanium element or forming germanium oxide, depending on the co-reactants. For example, Ge-doped ZnO thin films have been fabricated using ALD with a germanium precursor, demonstrating the ability to incorporate germanium into oxide materials in a controlled manner. mdpi.com The use of specifically designed germatrane precursors could offer advantages in terms of stability, volatility, and reactivity during the deposition process, leading to high-quality germanium-containing materials. nih.gov

Role as Ligands in Catalytic Systems (non-biological)

In the context of non-biological catalysis, germatranes, including this compound and its derivatives, primarily function as highly effective nucleophilic reagents in transition-metal-catalyzed cross-coupling reactions, rather than as traditional ligands that are part of a continuously cycling catalyst. rsc.orgresearchgate.netnih.gov Their role is crucial for the formation of new carbon-carbon and carbon-heteroatom bonds.

The unique structure of germatranes, with the hypervalent germanium atom, makes them more reactive than many other organogermanium compounds in these catalytic systems. acs.orgcapes.gov.br They have been successfully employed as coupling partners in palladium-catalyzed reactions such as the Stille-type coupling. acs.orgcapes.gov.br Although they are generally less reactive than their organotin counterparts, their reactivity can be enhanced by activators like fluoride (B91410) ions. acs.orgcapes.gov.br

Research has demonstrated the use of aryl, heteroaryl, alkenyl, and alkynyl germatranes in palladium-catalyzed cross-coupling reactions with aryl halides to synthesize a variety of organic molecules, including biaryls. rsc.orgacs.orgacs.org Structure-modified germatranes and carbagermatranes (where one oxygen is replaced by a carbon) have been developed to exhibit improved reactivity and stability, making them practical reagents for these transformations. rsc.orgacs.orgustc.edu.cn The choice of phosphine (B1218219) ligands on the palladium catalyst has also been shown to be crucial for the efficiency of these coupling reactions. acs.org

Table 3: Germatranes in Palladium-Catalyzed Cross-Coupling Reactions

Germatrane TypeElectrophileProduct TypeKey Finding
Aryl/Heteroaryl GermatranesAryl/Heteroaryl BromidesBiaryls/HeterobiarylsEffective nucleophiles for Csp²-Csp² bond formation. rsc.orgacs.org
Alkyl CarbagermatranesAryl HalidesAlkyl-Aryl CompoundsHighly reactive for Csp²-Csp³ coupling, with some reactions proceeding without a base. acs.org
Alkynyl GermatranesAryl IodidesArylalkynesFluoride activation promotes reactivity. acs.org
Alkenyl GermatranesAryl IodidesStyrenesDemonstrates reactivity of Ge-C(sp²) bond. acs.org

Exploration in Sensor Technologies (non-biological)

The application of germatrane derivatives in non-biological sensor technologies is an emerging area of interest. Their potential in this field stems from the ability to functionalize the germatrane structure, which allows for its immobilization on surfaces or integration into larger systems that can interact with specific analytes.

One potential application is in the development of chemical sensors. The germatrane moiety can be functionalized with groups that have a high affinity for certain ions or molecules. For example, the synthesis of novel catecholate derivatives of germanium demonstrates the ability to create compounds with specific binding properties. researchgate.net When these functionalized germatranes are incorporated into a transducer system, the binding event can be converted into a measurable signal (e.g., optical or electrical).

The principles of surface modification using related silicon compounds, silatranes, provide a roadmap for the use of germatranes in sensor development. Silatranes have been used to functionalize silica (B1680970) gel for applications in chromatography, which relies on specific interactions between the stationary phase and the analyte. researchgate.net A similar strategy could be employed with germatranes to create selective surfaces for sensors. By attaching a germatrane derivative to a surface, such as a metal oxide or a polymer, a sensor could be designed to detect specific analytes through changes in surface properties, such as conductivity or refractive index.

Furthermore, the incorporation of germatrane units into conjugated polymers could lead to new sensory materials. The electronic properties of these polymers could be modulated by the presence of an analyte that interacts with the germatrane part of the polymer, leading to a detectable change in the material's fluorescence or conductivity.

Q & A

Q. What are the established methodologies for synthesizing Ethylgematrane, and how do they differ in yield and purity?

Ethylgermatrane synthesis typically involves organogermanium precursor reactions under controlled conditions (e.g., inert atmosphere). Common methods include hydride transfer reactions or alkylation of germatrane derivatives. Yield optimization requires monitoring reaction parameters (temperature, solvent polarity, stoichiometry) via techniques like NMR or mass spectrometry for intermediate characterization . Purity assessment often employs chromatography (HPLC, GC) coupled with spectroscopic validation (XRD for crystallinity) .

Q. Which characterization techniques are critical for verifying this compound’s structural and electronic properties?

Essential techniques include:

  • NMR spectroscopy (¹H, ¹³C, ⁷³Ge) to confirm bonding environments and stereochemistry.
  • X-ray diffraction (XRD) for crystallographic data and bond-length analysis.
  • UV-Vis and IR spectroscopy for electronic transitions and functional group identification.
  • Cyclic voltammetry to assess redox behavior, particularly relevant for catalytic applications .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Stability protocols should test thermal, photolytic, and hydrolytic degradation. For example:

  • Thermogravimetric analysis (TGA) to evaluate thermal decomposition thresholds.
  • Accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products.
  • Light-exposure experiments using ICH Q1B guidelines to assess photostability .

Advanced Research Questions

Q. How can contradictions in experimental data on this compound’s reactivity be systematically resolved?

Contradictions often arise from uncontrolled variables (e.g., trace moisture, solvent impurities). Mitigation strategies include:

  • Robust replication : Conduct experiments in triplicate under rigorously controlled conditions.
  • Sensitivity analysis : Use fractional factorial designs to identify critical variables affecting outcomes.
  • Cross-validation : Compare results with alternative techniques (e.g., XRD vs. computational modeling) .

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data in preclinical studies?

For dose-response relationships (e.g., IC₅₀), nonlinear regression models (e.g., Hill equation) are standard. Use ANOVA for group comparisons and Kaplan-Meier survival analysis for toxicity timelines. Adjust for multiple comparisons (Bonferroni correction) to minimize Type I errors. Ensure reproducibility by reporting confidence intervals and effect sizes .

Q. How can researchers address reproducibility challenges in this compound-based catalytic applications?

Reproducibility issues often stem from catalyst leaching or substrate specificity. Solutions include:

  • Leaching tests : Quantify germanium content post-reaction via ICP-MS.
  • Substrate scope studies : Test diverse substrates to identify selectivity patterns.
  • Operando spectroscopy (e.g., in situ IR) to monitor active species during catalysis .

Q. What ethical considerations are critical when designing in vivo studies involving this compound?

Prioritize 3R principles (Replacement, Reduction, Refinement):

  • Replacement : Use computational models (e.g., DFT) for preliminary toxicity screening.
  • Reduction : Optimize sample sizes via power analysis to minimize animal use.
  • Refinement : Implement humane endpoints and continuous monitoring for distress .

Methodological Guidance

Q. How should literature reviews on this compound be structured to ensure comprehensiveness?

Follow a systematic approach:

  • Database selection : Use at least two primary sources (e.g., PubMed, SciFinder) with MeSH terms like "organogermanium compounds" or "germatrane derivatives."
  • Supplementary strategies : Consult patents (e.g., USPTO, Espacenet) and conference proceedings for unpublished data.
  • Critical appraisal : Evaluate study limitations (e.g., small sample sizes, lack of controls) using tools like GRADE .

Q. What strategies mitigate bias in spectroscopic data interpretation for this compound?

  • Blinded analysis : Separate data collection and interpretation roles among team members.
  • Reference standards : Use certified materials (e.g., NIST-traceable Ge compounds) for calibration.
  • Peer validation : Share raw spectra with collaborators for independent verification .

Q. How can researchers integrate computational chemistry with experimental data for this compound studies?

Combine DFT calculations (e.g., Gaussian, ORCA) with experimental results:

  • Geometry optimization : Validate computed structures against XRD data.
  • Reactivity predictions : Compare activation energies with kinetic experimental data.
  • Electronic structure analysis : Correlate HOMO-LUMO gaps with UV-Vis absorption peaks .

Data Management and Reporting

Q. What are best practices for documenting this compound experimental protocols?

  • Lab notebooks : Record procedures, observations, and raw data in real-time with witness signatures.
  • Metadata : Include instrument settings (e.g., NMR frequency, HPLC column type).
  • Data repositories : Archive spectra and chromatograms in FAIR-aligned platforms (e.g., Zenodo, Figshare) .

Q. How should conflicting toxicity data from this compound studies be addressed in publications?

Transparently report methodological differences (e.g., cell lines, exposure durations). Use meta-analysis to reconcile discrepancies, highlighting sources of heterogeneity (e.g., purity thresholds, solvent carriers). Recommend standardized protocols for future studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.